3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile
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Overview
Description
3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile is a chemical compound that belongs to the class of organic compounds known as piperazines. These compounds are characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 2-chlorophenyl group attached to the piperazine ring adds to its unique chemical properties .
Preparation Methods
The synthesis of 3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile typically involves the reaction of 2-chlorophenylpiperazine with a suitable propoxypropanenitrile derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Chemical Reactions Analysis
3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly the serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels, affecting mood, cognition, and behavior .
Comparison with Similar Compounds
3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile can be compared with other similar compounds, such as:
3-[4-(3-chlorophenyl)piperazin-1-yl]propanenitrile: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol: This compound belongs to the same class of piperazines but has additional functional groups that confer different chemical properties
Properties
CAS No. |
6269-60-9 |
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Molecular Formula |
C16H22ClN3O |
Molecular Weight |
307.82 g/mol |
IUPAC Name |
3-[3-[4-(2-chlorophenyl)piperazin-1-yl]propoxy]propanenitrile |
InChI |
InChI=1S/C16H22ClN3O/c17-15-5-1-2-6-16(15)20-11-9-19(10-12-20)8-4-14-21-13-3-7-18/h1-2,5-6H,3-4,8-14H2 |
InChI Key |
JWXCGKDKWXQFGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOCCC#N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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